molecular formula C12H13NO4S B12315585 (2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid

(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid

Cat. No.: B12315585
M. Wt: 267.30 g/mol
InChI Key: BSJXBECDACDIBZ-QPJJXVBHSA-N
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Description

3-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 3-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

3-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

3-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis. Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Properties

Molecular Formula

C12H13NO4S

Molecular Weight

267.30 g/mol

IUPAC Name

(E)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H13NO4S/c14-12(15)7-4-10-2-5-11(6-3-10)13-8-1-9-18(13,16)17/h2-7H,1,8-9H2,(H,14,15)/b7-4+

InChI Key

BSJXBECDACDIBZ-QPJJXVBHSA-N

Isomeric SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)/C=C/C(=O)O

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

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